3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile
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Overview
Description
3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a naphthalene ring and a benzonitrile group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE can be achieved through a condensation reaction between naphthaldehyde and aminobenzonitrile. The reaction typically involves the following steps:
Condensation Reaction: Naphthaldehyde is reacted with aminobenzonitrile in the presence of a suitable catalyst, such as an acid or base, to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
- 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
Uniqueness
3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzonitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12N2 |
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Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylideneamino)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-11,13H |
InChI Key |
JTIBZADZBDJADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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